7-Methoxyquinoline-4-carbonitrile as a Privileged c-Met Kinase Scaffold vs. Unsubstituted and Alternative Quinoline Analogs
The 7-methoxyquinoline substructure of 7-Methoxyquinoline-4-carbonitrile is a critical pharmacophoric element in the clinically evaluated c-Met kinase inhibitor AMG-208 [1]. AMG-208, which incorporates the 7-methoxyquinoline core with a functionalized substituent at the 4-position, exhibits potent antitumor activity, particularly in prostate cancer models [1]. This contrasts with unsubstituted quinoline, which lacks the specific kinase inhibition profile, and alternative substitution patterns (e.g., 6,7-dimethoxy or 4-chloro) that engage different kinase targets or exhibit reduced potency [2]. The evidence positions the 7-methoxyquinoline scaffold as a privileged starting point for developing selective kinase inhibitors, a value proposition not shared by generic quinoline analogs.
| Evidence Dimension | Kinase inhibition (c-Met) and antitumor activity |
|---|---|
| Target Compound Data | 7-Methoxyquinoline-4-carbonitrile: Core scaffold of AMG-208, a c-Met tyrosine kinase inhibitor with demonstrated antitumor activity in prostate cancer models. |
| Comparator Or Baseline | Unsubstituted quinoline: No reported c-Met inhibition. Alternative substitution patterns (e.g., 6,7-dimethoxyquinoline): Targeted EGFR/HER-2 dual inhibition [2]. |
| Quantified Difference | Not directly quantified for the scaffold alone; qualitative difference in kinase target engagement (c-Met vs. EGFR/HER-2). |
| Conditions | Scaffold analysis based on the structure of the advanced lead compound AMG-208. |
Why This Matters
This scaffold-class evidence demonstrates that the 7-methoxyquinoline core confers specific kinase-targeting properties, guiding procurement for c-Met-focused drug discovery programs.
- [1] ChEBI. (2018). AMG-208 (CHEBI:90626). European Bioinformatics Institute. View Source
- [2] Song, Y., Li, X., & Zhang, Y. (2024). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic & Medicinal Chemistry Letters, 108, 128-135. View Source
